

Physical and chemical properties of 2-borono-3-furaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Formylfuran-2-boronic acid*

Cat. No.: *B112398*

[Get Quote](#)

An In-depth Technical Guide on 2-Borono-3-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Borono-3-furaldehyde, also known as **3-formylfuran-2-boronic acid**, is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, which incorporates both a reactive aldehyde group and a versatile boronic acid moiety, makes it a valuable bifunctional building block. The furan ring is a common scaffold in numerous biologically active molecules, and the boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

This guide provides a comprehensive overview of the physical and chemical properties of 2-borono-3-furaldehyde, detailed experimental protocols for its use, and a discussion of its applications, particularly in the realm of drug discovery. Boron-containing compounds have emerged as a crucial class of therapeutic agents, and understanding the characteristics of key building blocks like 2-borono-3-furaldehyde is essential for the development of novel pharmaceuticals.^{[1][2][3]}

Physical and Chemical Properties

The fundamental properties of 2-Borono-3-furaldehyde are summarized below. This data is essential for handling, storage, and application in a laboratory setting.

Property	Value	Citations
CAS Number	27339-38-4	[4]
Alternate Names	3-Formylfuran-2-boronic acid, 2-Borono-3-formylfuran	[4]
Molecular Formula	C ₅ H ₅ BO ₄	[4]
Molecular Weight	139.90 g/mol	[4]
Appearance	Solid	[5]
Melting Point	~150°C (decomposes)	[6]
Purity	≥97%	[4]
Storage Temperature	Store in freezer (-20°C) under an inert atmosphere	[5]

Chemical Reactivity and Applications in Drug Discovery

The chemical utility of 2-borono-3-furaldehyde is dominated by the reactivity of its two functional groups: the boronic acid and the aldehyde.

- **Boronic Acid Moiety:** This group is primarily used in Suzuki-Miyaura cross-coupling reactions. This powerful palladium-catalyzed reaction enables the formation of carbon-carbon bonds by coupling the boronic acid with organic halides or triflates.[\[7\]](#) This makes 2-borono-3-furaldehyde an excellent reagent for introducing a formyl-substituted furan ring into larger, more complex molecules, a common strategy in the synthesis of biaryl and heterobiaryl structures found in many pharmacologically active compounds.[\[8\]](#)
- **Aldehyde Moiety:** The formyl group can undergo a wide range of classical aldehyde reactions, including reductive amination, Wittig reactions, and aldol condensations. This allows for further functionalization of the furan ring after it has been incorporated into a target molecule via the boronic acid.

The dual functionality of this compound allows for sequential or orthogonal chemical modifications, making it a versatile tool in combinatorial chemistry and the synthesis of diverse small-molecule libraries for drug screening.[9] The electrophilic nature of the boron atom and its ability to form stable covalent bonds are key features that have been exploited in the design of enzyme inhibitors and other therapeutic agents.[1][2]

Key Experimental Protocols

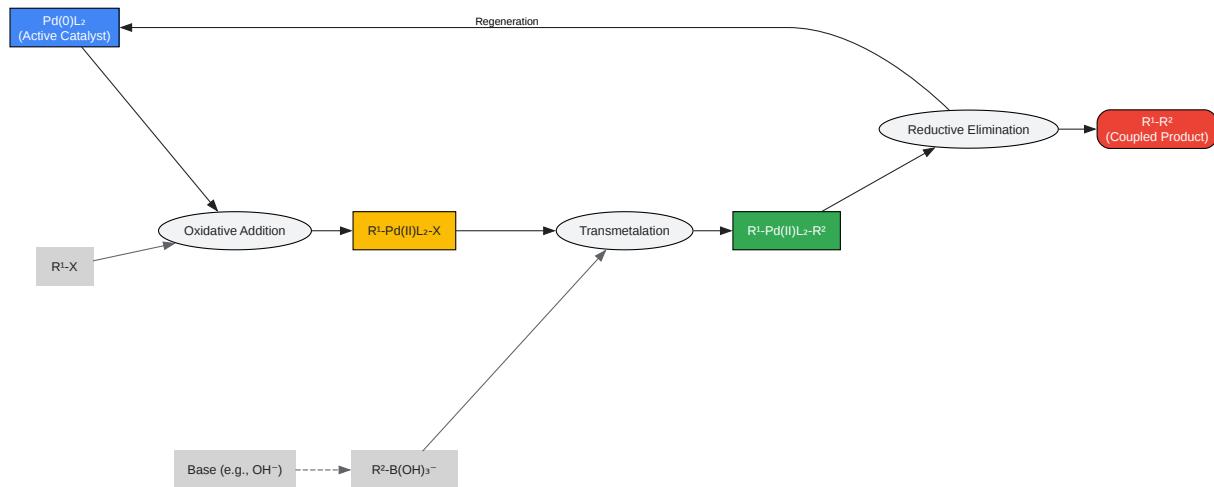
General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a fundamental application of 2-borono-3-furaldehyde. The following is a generalized protocol adaptable for coupling with various aryl or heteroaryl halides.

Materials:

- 2-Borono-3-furaldehyde (1.2 - 1.5 equivalents)
- Aryl or Heteroaryl Halide (e.g., Aryl Bromide) (1.0 equivalent)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2.0 - 3.0 equivalents)
- Anhydrous Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 10:1)
- Inert Gas (Nitrogen or Argon)
- Schlenk flask or sealed reaction vessel

Procedure:

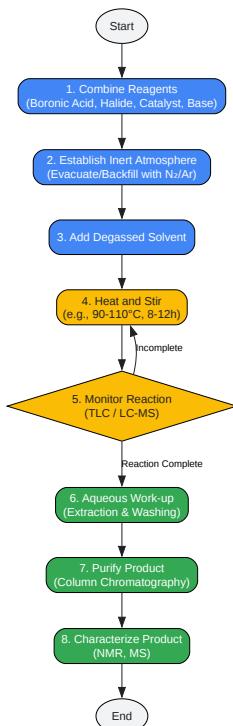

- Reaction Setup: In a Schlenk flask, combine 2-borono-3-furaldehyde, the aryl halide, the base, and the palladium catalyst.
- Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- Solvent Addition: Add the degassed solvent system to the flask via syringe.

- Reaction Conditions: Stir the reaction mixture vigorously and heat to the desired temperature (typically 90-110°C).
- Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-12 hours).[10]
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
 - Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.[8][10]
- Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.[8]
- Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualizations of Core Chemical Processes

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction, from setup to final product characterization.

[Click to download full resolution via product page](#)

Caption: Standard laboratory workflow for a Suzuki-Miyaura coupling experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 4. scbt.com [scbt.com]
- 5. 2-Formylfuran-4-boronic acid | 62306-80-3 [\[sigmaaldrich.com\]](https://sigmaaldrich.com)
- 6. 97760-98-0 Cas No. | 4 | Matrix Scientific [\[matrix.staging.1int.co.uk\]](https://matrix.staging.1int.co.uk)
- 7. Suzuki Coupling [\[organic-chemistry.org\]](https://organic-chemistry.org)
- 8. benchchem.com [benchchem.com]
- 9. portals.broadinstitute.org [portals.broadinstitute.org]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-borono-3-furaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112398#physical-and-chemical-properties-of-2-borono-3-furaldehyde\]](https://www.benchchem.com/product/b112398#physical-and-chemical-properties-of-2-borono-3-furaldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com